
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide, also known as ML352, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
科学的研究の応用
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has also been found to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has been investigated for its potential use in the treatment of viral infections, such as Zika and Dengue fever.
作用機序
The mechanism of action of 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide involves the inhibition of a specific enzyme, called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression and has been shown to be overexpressed in various types of cancer. By inhibiting LSD1, 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide can prevent the growth and proliferation of cancer cells. 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has also been shown to increase the levels of certain proteins that are involved in neuroprotection, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has also been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has been shown to reduce the levels of inflammatory cytokines, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has also been found to have good pharmacokinetic properties, such as high oral bioavailability and good blood-brain barrier penetration, making it suitable for in vivo studies. However, 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has some limitations, such as its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
将来の方向性
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has shown promising results in preclinical studies, and there are several future directions for its development. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in humans. Another direction is the identification of its specific molecular targets and pathways, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide can be used as a lead compound for the development of novel LSD1 inhibitors with improved potency and selectivity.
合成法
The synthesis of 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide involves several steps, including the reaction of 2-methoxy-3-phenylpropylamine with 2-chloropropanoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with ammonium acetate. The final product is obtained after purification using chromatography techniques. The synthesis method of 2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide has been optimized to achieve high yields and purity, making it suitable for large-scale production.
特性
IUPAC Name |
2-chloro-N-(2-methoxy-3-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(14)13(16)15-9-12(17-2)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYIZXRPOHQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(CC1=CC=CC=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methoxy-3-phenylpropyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

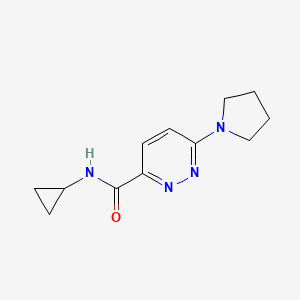


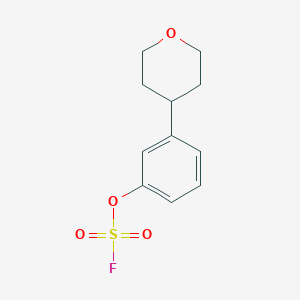
![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)
![N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2873836.png)
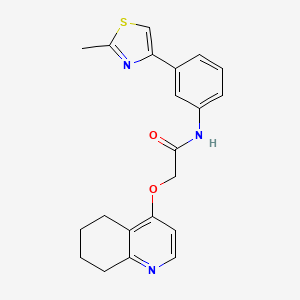
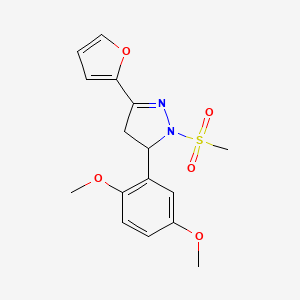
![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2873840.png)
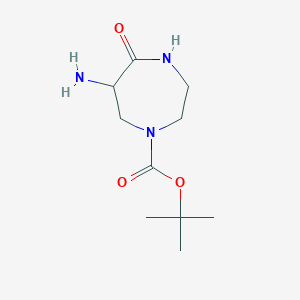
![N-Methyl-N-[2-[(5-methyl-2-propan-2-yloxypyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2873848.png)


![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2873852.png)